(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
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Description
(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C18H13Cl2N3O2 and its molecular weight is 374.22. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study synthesizes benzimidazoles bearing the oxadiazole nucleus as anticancer agents. These compounds, including ones with dichlorophenyl and methyl-substituted oxadiazolyl groups, showed significant anticancer activity against a 60 cell line panel at the National Cancer Institute (NCI), USA. One compound was identified as a lead due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
Heterocyclic Chemistry
Research on nitriles, including those incorporating a benzothiazole moiety, explores the synthesis of various benzothiazole derivatives. This study provides insights into the versatility of nitriles in organic synthesis and their potential in creating heterocyclic compounds (Zaki, Fadda, Samir, & Amer, 2006).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives have been evaluated for their antimicrobial and antioxidant activities. A series of compounds were synthesized and showed high activity against various pathogens, including Staphylococcus aureus and Candida albicans, along with potent antioxidant properties (Bassyouni et al., 2012).
Synthesis of Heterocyclic Derivatives
Another study reports on the synthesis of new thieno[2,3-b]-thiophene derivatives incorporating benzimidazole, demonstrating the compound's utility in creating diverse heterocyclic structures. These synthesized compounds could have various applications, including in materials science and pharmacology (Mabkhot, Kheder, & Al-Majid, 2010).
Advanced Oxidation Processes
Research on the Cr(III)/Cr(VI) redox cycle as an advanced oxidation process for the degradation of organic pollutants highlights the potential of certain chemical compounds in environmental remediation. This study indicates the broader applicability of chemical reactions involving redox cycles in treating water and managing pollution (Bokare & Choi, 2011).
Properties
IUPAC Name |
(Z)-4-(2,4-dichlorophenoxy)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-23-15-5-3-2-4-14(15)22-18(23)12(9-21)16(24)10-25-17-7-6-11(19)8-13(17)20/h2-8,24H,10H2,1H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHEAMYRVFRNS-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(COC3=C(C=C(C=C3)Cl)Cl)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/COC3=C(C=C(C=C3)Cl)Cl)\O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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